4,6,7-trimethoxy-1H-indole
Overview
Description
4,6,7-Trimethoxy-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trimethoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6,7-trimethoxyindole-2-carboxylic acid.
Cyclization: The carboxylic acid undergoes cyclization to form the indole ring structure.
Methoxylation: Methoxy groups are introduced at positions 4, 6, and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Indolines or other reduced forms.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
4,6,7-Trimethoxy-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6,7-trimethoxy-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate transcription factors that regulate gene expression.
Comparison with Similar Compounds
4,6,7-Trimethoxy-1H-indole can be compared with other similar compounds, such as:
4,5,6-Trimethoxy-1H-indole: Differing in the position of methoxy groups, which can affect its chemical and biological properties.
5,6,7-Trimethoxy-1H-indole: Another isomer with methoxy groups at different positions, leading to variations in reactivity and applications.
4,6,7-Trimethoxy-2H-indole: A structural isomer with a different hydrogen placement, influencing its stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its isomers and analogs.
Properties
IUPAC Name |
4,6,7-trimethoxy-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-8-6-9(14-2)11(15-3)10-7(8)4-5-12-10/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPLALMJOKMQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311344 | |
Record name | 4,6,7-Trimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161156-02-1 | |
Record name | 4,6,7-Trimethoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161156-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,7-Trimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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